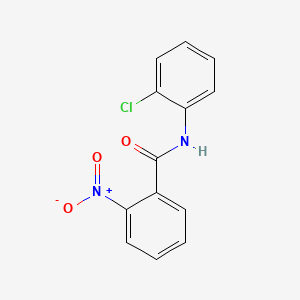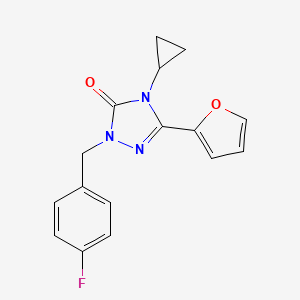![molecular formula C19H15N3O4 B2863366 N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1226438-85-2](/img/structure/B2863366.png)
N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as MQOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQOA is a small molecule inhibitor that has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
- Structural Analysis and Fluorescence Properties : A structural study of isoquinoline derivatives, closely related to N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, revealed insights into their crystal structures and fluorescence properties. These compounds exhibit enhanced fluorescence emission at lower wavelengths compared to their parent compounds. The protonated state of these compounds, however, is not fluorescence active, which is significant in understanding their behavior in various conditions (Karmakar, Sarma, & Baruah, 2007).
Reaction Mechanisms and Metabolic Pathways
- Interaction with Carbamoyl Phosphate and Other Compounds : A study on N1-acetyl-5-methoxykynuramine (AMK), a metabolite of melatonin, showed the formation of compounds like N‐[2‐(6‐methoxyquinazolin‐4‐yl)‐ethyl] acetamide (MQA) in the presence of hydrogen peroxide, copper(II), and carbamoyl phosphate. This reaction pathway is crucial for understanding the metabolic transformations of related compounds (Kuesel, Hardeland, Pförtner, & Aeckerle, 2010).
Synthesis and Pharmacological Properties
- Analgesic and Anti-inflammatory Activities : Research on quinazolinyl acetamides, which are structurally similar to this compound, showed significant analgesic and anti-inflammatory activities. These findings are vital for exploring the therapeutic potential of such compounds (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Antitumor Activity
- Cytostatic Activity in Tumor Cells : A study on methoxy-indolo[2,1‐a]isoquinolines, closely related to the compound , demonstrated significant inhibition of cell proliferation in leukemia and mammary tumor cells. This suggests potential antitumor applications for similar compounds (Ambros, Angerer, & Wiegrebe, 1988).
Enzyme Inhibition and Biological Interactions
- Enzyme Inhibitory Activities : The synthesis and testing of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide revealed good activity against enzymes like bovine carbonic anhydrase and acetylcholinesterase. This highlights its potential as a bioactive compound (Virk et al., 2018).
Propiedades
IUPAC Name |
N-(2-methoxyquinolin-8-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-25-17-10-9-12-5-4-6-13(18(12)21-17)20-16(23)11-22-14-7-2-3-8-15(14)26-19(22)24/h2-10H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPYAFXGFOJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)CN3C4=CC=CC=C4OC3=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)

![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2863290.png)


![6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2863297.png)

![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)
![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)
![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2863304.png)

